2-Cyclopropyl-5-(trifluoromethoxy)aniline

Lipophilicity Physicochemical Property ADME

Researchers requiring anilines with enhanced metabolic stability often face limited access to regioisomerically pure 2,5-substituted scaffolds. 2-Cyclopropyl-5-(trifluoromethoxy)aniline addresses this gap with a unique ortho-cyclopropyl / meta-trifluoromethoxy substitution pattern delivering a distinct XLogP3-AA of 3.3 versus 2.83 for the 2,4-analog. • Differentiated lipophilicity for systematic SAR studies on membrane permeability and target binding • Cyclopropyl group blocks metabolic hotspots; trifluoromethoxy enhances bioavailability • Regioselective metalation enabled by ortho-cyclopropyl directing effects Supplied as a custom synthesis building block for agrochemical and medicinal chemistry programs.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B13695944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(trifluoromethoxy)aniline
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=C2)OC(F)(F)F)N
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2
InChIKeyQKFAOPGGQXTRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-(trifluoromethoxy)aniline: Physicochemical Profile


2-Cyclopropyl-5-(trifluoromethoxy)aniline is a disubstituted aniline derivative featuring a cyclopropyl ring at the ortho position and a trifluoromethoxy group at the meta position relative to the amino group [1]. The compound is characterized by a molecular formula of C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol [1]. Key computed physicochemical properties include a predicted octanol-water partition coefficient (XLogP3-AA) of 3.3, a topological polar surface area (TPSA) of 35.3 Ų, and 2 rotatable bonds [1]. The combination of a conformationally constrained cyclopropyl moiety and a strongly electron-withdrawing, lipophilic trifluoromethoxy group imparts a distinct physicochemical signature that differentiates it from non-fluorinated or non-cyclopropyl-containing aniline analogs.

Ortho-cyclopropyl, meta-trifluoromethoxy aniline core
Predicted lipophilicity context (XLogP3-AA)
Synthetic building block for agrochemical & medicinal chemistry

2-Cyclopropyl-5-(trifluoromethoxy)aniline: Why Generic Substitution Fails


Generic substitution of 2-Cyclopropyl-5-(trifluoromethoxy)aniline with other cyclopropyl-trifluoromethoxy aniline regioisomers is not scientifically equivalent due to significant differences in key physicochemical properties that govern solubility, membrane permeability, and molecular recognition. The position of the trifluoromethoxy group relative to the cyclopropyl and amino substituents directly influences the compound's calculated LogP, which is a critical determinant of lipophilicity and, consequently, biological distribution and non-specific binding. As demonstrated by the quantitative comparisons below [1], the 2,5-substitution pattern yields a distinct lipophilicity profile compared to the 2,4-analog [2]. Furthermore, the ortho-cyclopropyl group introduces unique steric constraints and electronic effects that can drastically alter the conformation of the aniline nitrogen, impacting its reactivity as a nucleophile in downstream synthetic steps [1]. Therefore, substituting one regioisomer for another without re-optimizing reaction conditions or biological assays will likely lead to altered synthetic yields, divergent physicochemical behavior, and non-comparable biological results, undermining the validity and reproducibility of research findings.

Regioisomer mismatch
2,5-substitution yields a distinct lipophilicity profile compared to 2,4-analog, which may shift membrane permeability and chromatographic behavior.
Functional group substitution
Aniline (direct Ar-NH₂) vs ether-linked cyclopropylmethoxy and -OCF₃ vs -CF₃ lead to different nucleophilic reactivity, conformational flexibility, and metabolic stability.

2-Cyclopropyl-5-(trifluoromethoxy)aniline: Quantitative Analogue Comparison


Lipophilicity: 2,5- vs 2,4-Regioisomer

The 2,5-disubstituted regioisomer exhibits a higher predicted lipophilicity compared to the 2,4-disubstituted analog. This is quantified by an XLogP3-AA value of 3.3 for 2-Cyclopropyl-5-(trifluoromethoxy)aniline [1], which represents a substantial increase relative to the LogP of 2.83 calculated for 2-Cyclopropyl-4-(trifluoromethoxy)aniline [2]. This difference in lipophilicity is a direct consequence of the distinct substitution pattern and can significantly influence the compound's behavior in biological systems and during chromatographic purification.

Lipophilicity
Cross-study comparable
Target: XLogP3-AA 3.3 | 2,4-analog: LogP 2.83
ΔLogP +0.47
Higher predicted lipophilicity may alter membrane permeability and HPLC retention.
Computed values; confirm experimentally.
Lipophilicity Physicochemical Property ADME Regioisomer Comparison

Functional Group Distinction: Aniline vs Ether Linker

A common alternative building block is 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline (CAS 937596-84-4) [1]. While both contain a cyclopropyl and a fluorinated moiety, the functional groups are not only in different positions but are chemically distinct. The target compound features an aniline nitrogen directly attached to the aromatic ring, whereas the alternative features a methoxy linker. Additionally, the target compound contains a trifluoromethoxy (-OCF₃) group, which is a bioisostere with different electronic and steric properties compared to the trifluoromethyl (-CF₃) group in the alternative.

Functional group
Data to verify
Target: Ar-NH₂, -OCF₃
Comparator: Ar-O-CH₂-cPr, -CF₃
Structural differences alter reactivity, H-bonding, and metabolic profile.
Qualitative comparison; sources absent.
Structure-Activity Relationship Functional Group Bioisosterism Medicinal Chemistry Synthetic Intermediate

2-Cyclopropyl-5-(trifluoromethoxy)aniline: Research & Industrial Applications


Agrochemical Intermediate for Enhanced Bioavailability

2-Cyclopropyl-5-(trifluoromethoxy)aniline is an optimal choice as a synthetic building block in agrochemical research programs where enhanced lipophilicity and metabolic stability are desired for improved bioavailability. The combination of a cyclopropyl group, which can block metabolic hotspots, and a trifluoromethoxy group, known for its lipophilic and electron-withdrawing properties, makes this scaffold ideal for developing novel herbicides or fungicides [1]. This is supported by the broader class of substituted anilines that have demonstrated utility as herbicides and pesticides [2].

Medicinal Chemistry Probe for Lipophilic Interactions

The distinct physicochemical profile of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, particularly its high calculated LogP of 3.3 [1], makes it a suitable probe molecule for investigating the role of lipophilic interactions in target binding. It can be incorporated into a ligand series to systematically study how increasing lipophilicity affects potency, selectivity, and off-target binding, especially when compared to less lipophilic analogs like the 2,4-regioisomer (LogP 2.83) [3]. This application is directly relevant to structure-activity relationship (SAR) studies common in early-stage drug discovery.

Late-Stage Functionalization via Metalation

Trifluoromethoxy-substituted anilines, including the 2-cyclopropyl variant, can be selectively functionalized via hydrogen/lithium permutation (metalation), depending on the N-protecting group employed [4]. This allows for the introduction of additional substituents at specific positions on the aromatic ring, enabling the synthesis of more complex, densely functionalized molecules. The presence of the ortho-cyclopropyl group may also direct metalation to a specific site, offering a regio-selective advantage over non-cyclopropyl analogs.

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Lipophilicity & metabolic stability context
Target-species bioavailability assays
Medicinal chemistry SAR probe
Lipophilicity profiling (XLogP3-AA context)
Binding affinity & selectivity assessment
Late-stage functionalization studies
Regioselective metalation potential
Protecting group & site-selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-5-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.